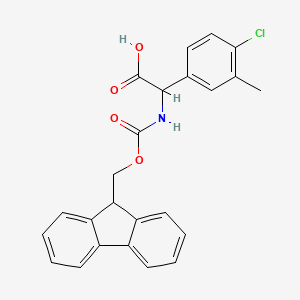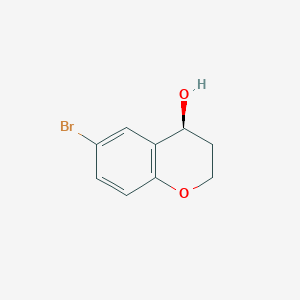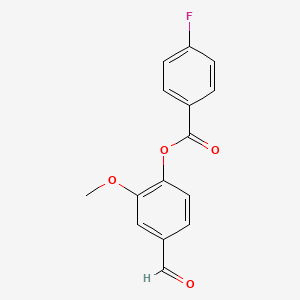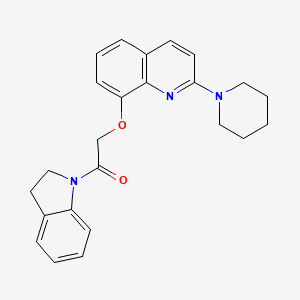
N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential use in treating a variety of neurological disorders. This compound is a derivative of vigabatrin, an antiepileptic drug, and has been shown to have similar effects on the brain.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Transformations
The research demonstrates the synthetic pathways involving cyclopropane derivatives and their applications in creating complex molecular structures. For instance, the study by Imogaı̈ et al. explores the asymmetric catalytic cyclopropenation leading to the synthesis of cis-disubstituted cyclopropanes. These cyclopropanes serve as precursors for various chemical transformations, including the synthesis of dehydroamino acids and dictyopterene C′, highlighting their utility in synthetic organic chemistry (Imogaı̈ et al., 1998).
Material Science and Engineering
In material science, the study of cyclopropane derivatives extends to the development of novel materials with specific properties. For example, the work by Vetrik et al. on hydrazone-based hydrogels demonstrates the application of cyclopropane derivatives in creating materials that degrade hydrolytically in acidic environments. These materials have potential uses in medical devices, such as oesophageal stents, due to their stability at physiological pH and degradability in targeted conditions (Vetrik et al., 2011).
Biomedical Applications
The biomedical applications of cyclopropane derivatives are diverse, ranging from drug delivery systems to tissue engineering. Convertine et al. report on the controlled polymerization of N-isopropylacrylamide, a process critical for creating thermoresponsive polymers used in drug delivery. The precise control over polymerization enables the design of polymers with specific responses to temperature changes, which is essential for targeted drug release (Convertine et al., 2004).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9(7-1-2-7)5-6-11-10(13)8-3-4-8/h7-9,12H,1-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVCMILLSVSCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3011384.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B3011385.png)
![2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011386.png)
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B3011388.png)
![(2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B3011389.png)
![2-(4-chlorobenzamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011393.png)






![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone](/img/structure/B3011403.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B3011405.png)